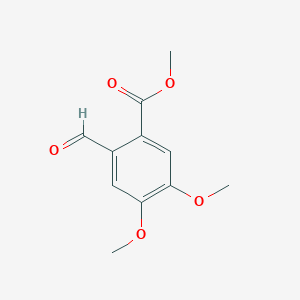

3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound with the CAS Number: 1779370-06-7 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c12-8-5-6-3-1-2-4-7(6)9(11-8)10(13)14/h1-4,9H,5H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 191.19 .科学的研究の応用

Peptide Synthesis

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: plays a crucial role in peptide synthesis. Its unique structure and reactivity make it an excellent building block for constructing complex peptides. Researchers utilize it to create peptide sequences with specific functionalities, such as bioactive peptides, enzyme inhibitors, and receptor ligands .

Inflammation Inhibitors

This compound has been investigated for its anti-inflammatory properties. Researchers have synthesized derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to develop inhibitors that target inflammation pathways. These inhibitors may hold promise for treating inflammatory diseases and related conditions .

Matrix-Degrading Metalloproteinase Inhibition

Metalloproteinases play a critical role in tissue remodeling and degradation. Scientists have explored the potential of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives as inhibitors of matrix-degrading metalloproteinases. These compounds could contribute to therapies for tissue repair and regeneration .

PD-1/PD-L1 Protein–Protein Interaction (PPI) Inhibitors

Recent studies have focused on designing inhibitors for the PD-1/PD-L1 interaction, a crucial checkpoint in immune regulation. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have been explored as potential inhibitors of this PPI. Such inhibitors may enhance immune responses and have implications in cancer immunotherapy .

Pharmacological Applications

The pharmacological versatility of this compound extends to various therapeutic areas. Researchers have investigated its analogs as potential drug candidates. These include derivatives with modified side chains, which may exhibit improved pharmacokinetic properties and target-specific interactions .

Enzyme Inhibitors and Receptor Ligands

Beyond the applications mentioned above, (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives have been studied as enzyme inhibitors and receptor ligands. Their unique conformational features make them valuable tools for drug discovery and understanding biological processes .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves the condensation of an appropriate aldehyde with an amine followed by oxidation of the resulting imine to form the desired product.", "Starting Materials": [ "4-phenyl-1,2,3,4-tetrahydroisoquinoline", "Sodium chlorite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Condensation of 4-phenyl-1,2,3,4-tetrahydroisoquinoline with an appropriate aldehyde (e.g. 2-formylbenzoic acid) in the presence of a catalyst such as p-toluenesulfonic acid in ethanol to form the corresponding imine.", "2. Oxidation of the imine with sodium chlorite in the presence of sodium bicarbonate and acetic anhydride to form the corresponding N-oxide.", "3. Reduction of the N-oxide with sodium borohydride in methanol to form the desired product.", "4. Purification of the product by recrystallization from ethanol/water or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase." ] } | |

CAS番号 |

933704-29-1 |

分子式 |

C10H9NO3 |

分子量 |

191.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。